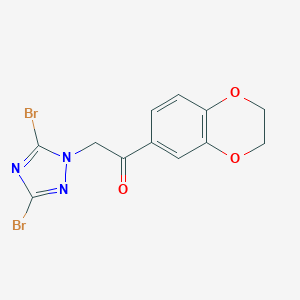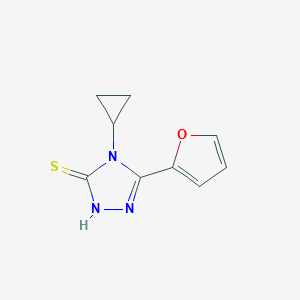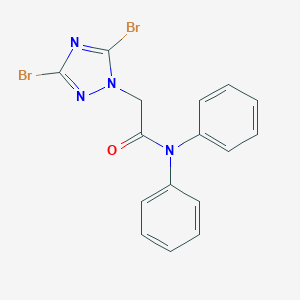![molecular formula C18H19N3O5S B277560 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate, also known as DBIBP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a benzisothiazol derivative with a piperazine group and a furan ring, making it a unique and versatile molecule. In
Scientific Research Applications
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has been studied extensively for its potential applications in various fields of science. It has been shown to have antitumor activity, making it a potential candidate for cancer therapy. 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has also been studied for its potential use as an antibacterial agent, as well as its ability to inhibit the growth of certain viruses. Additionally, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The exact mechanism of action of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is necessary for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has also been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has also been shown to inhibit the growth of certain bacteria and viruses. Additionally, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different enzymes, proteins, and cells. Additionally, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate is relatively easy to synthesize, making it readily available for use in lab experiments. One limitation of using 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate is its potential toxicity. It is important to use appropriate safety precautions when handling 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate in a laboratory setting.
Future Directions
There are many potential future directions for research on 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate for cancer treatment. Additionally, research on the use of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate as an antibacterial and antiviral agent is ongoing. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate for the detection of other molecules and ions.
In conclusion, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate is a unique and versatile chemical compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method is relatively straightforward, and it has been shown to have antitumor, antibacterial, and antiviral activity. While there are advantages to using 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate in lab experiments, it is important to use appropriate safety precautions due to its potential toxicity. There are many potential future directions for research on 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate, including its use in cancer therapy and the development of new fluorescent probes.
Synthesis Methods
The synthesis of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate involves the reaction of 2-amino-1,3-benzisothiazole with ethylene chlorohydrin to form 2-(2-hydroxyethylamino)-1,3-benzisothiazole. This intermediate is then reacted with piperazine and furoic acid to yield 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate. The synthesis of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate is a relatively straightforward process and can be carried out in a laboratory setting.
properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl furan-2-carboxylate |
InChI |
InChI=1S/C18H19N3O5S/c22-18(15-5-3-12-25-15)26-13-11-20-7-9-21(10-8-20)17-14-4-1-2-6-16(14)27(23,24)19-17/h1-6,12H,7-11,13H2 |
InChI Key |
ULTVLRONQFXWCR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CO2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CO2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)


![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)


![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)


